BenchChemオンラインストアへようこそ!

4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine

Lipophilicity Drug-likeness Membrane permeability

4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine (CAS 950256-46-9, PubChem CID is a fully synthetic 1,2,3-triazole-4-carbonyl morpholine derivative with a molecular formula of C₁₇H₂₂N₄O₂ and a molecular weight of 314.4 g/mol. Its structure incorporates a 4-methylphenyl (p-tolyl) substituent at the triazole N1 position, an n-propyl chain at the triazole C5 position, and a morpholine ring linked via a carbonyl bridge at the C4 position.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 950256-46-9
Cat. No. B2730797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine
CAS950256-46-9
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)N3CCOCC3
InChIInChI=1S/C17H22N4O2/c1-3-4-15-16(17(22)20-9-11-23-12-10-20)18-19-21(15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3
InChIKeyVXSKSWAUNWKVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine (CAS 950256-46-9): Procurement-Relevant Physicochemical Profile and Comparator Landscape


4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine (CAS 950256-46-9, PubChem CID 17015469) is a fully synthetic 1,2,3-triazole-4-carbonyl morpholine derivative with a molecular formula of C₁₇H₂₂N₄O₂ and a molecular weight of 314.4 g/mol [1]. Its structure incorporates a 4-methylphenyl (p-tolyl) substituent at the triazole N1 position, an n-propyl chain at the triazole C5 position, and a morpholine ring linked via a carbonyl bridge at the C4 position. Computed physicochemical properties include an XLogP3-AA of 2.3, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 60.3 Ų [1]. These features place it within a series of morpholine-triazole hybrid scaffolds commonly employed in medicinal chemistry and chemical biology probe development. However, publicly available primary literature reporting quantitative biological activity data for this specific CAS number is exceptionally sparse, and the procurement case must therefore be built largely on structurally resolved physicochemical differentiation from its nearest commercially available analogs rather than on head-to-head bioactivity comparisons.

Why Generic 1,2,3-Triazole-4-Carbonyl Morpholine Substitution Is Insufficient: The Critical Role of N1-Aryl and C5-Alkyl Substitution in 950256-46-9


Within the 1,2,3-triazole-4-carbonyl morpholine chemotype, even minor alterations to the N1-aryl or C5-alkyl substituents produce substantial shifts in computed lipophilicity (XLogP3 range: −0.9 to +2.3), molecular weight (196 to 314 g/mol), and rotatable bond count, all of which directly impact membrane permeability, aqueous solubility, and protein-binding potential [1][2][3]. The target compound, 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine, occupies a distinct corner of this property space because it simultaneously carries a hydrophobic 4-methylphenyl N1 substituent and a flexible n-propyl C5 chain—a combination absent from simpler analogs such as the N1-methyl derivative or the N1-(4-fluorobenzyl) analog, both of which lack the C5 alkyl extension. Consequently, generic substitution of one triazole-morpholine building block for another without explicit property matching risks altering the lipophilic ligand efficiency, metabolic stability, and target engagement profile of any probe or lead series, making compound-specific procurement essential rather than optional.

Quantitative Differentiation Evidence for 4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine (950256-46-9) Versus Closest Commercially Available Analogs


Lipophilicity (XLogP3) Differentiation: 950256-46-9 vs. N1-Methyl Analog and N1-(4-Fluorobenzyl) Analog

The computed XLogP3-AA for 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine is 2.3, indicating substantial lipophilicity [1]. By contrast, the N1-methyl analog (4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine, CAS 1791134-52-5) exhibits an XLogP3 of −0.9, and the N1-(4-fluorobenzyl) analog ([1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone, CAS 1070269-49-6) exhibits an XLogP3 of 0.8 [2][3]. The target compound is therefore 3.2 log units more lipophilic than the N1-methyl analog and 1.5 log units more lipophilic than the N1-(4-fluorobenzyl) analog.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Molecular Weight and Fractional Lipophilicity Efficiency Differentiation

The target compound possesses a molecular weight of 314.4 g/mol, which is 118.2 g/mol heavier than the N1-methyl analog (196.21 g/mol) and 24.1 g/mol heavier than the N1-(4-fluorobenzyl) analog (290.29 g/mol) [1][2][3]. When combined with the lipophilicity data, the lipophilic ligand efficiency (LLE = pIC₅₀ − logP, or analogous property-based metric) of any future bioactivity determination will necessarily differ among these analogs due to the non-linear relationship between MW and logP.

Molecular weight Lipophilic ligand efficiency Lead-likeness Fragment-based drug discovery

Rotatable Bond Flexibility as a Conformational Entropy Discriminator

The target compound contains four rotatable bonds, compared to one rotatable bond in the N1-methyl analog and three rotatable bonds in the N1-(4-fluorobenzyl) analog [1][2][3]. The n-propyl chain at C5 and the carbonyl-morpholine linkage contribute the additional rotational degrees of freedom.

Rotatable bonds Conformational flexibility Entropy Binding free energy

Hydrogen Bond Acceptor Count Parity with Divergent Pharmacophoric Composition

The target compound displays four hydrogen bond acceptors (HBA), identical to the N1-methyl analog (HBA = 4) but one fewer than the N1-(4-fluorobenzyl) analog (HBA = 5, due to the fluorine atom) [1][2][3]. The key differentiation lies not in the total HBA count but in the spatial arrangement: in the target compound, the HBA sites arise from the morpholine ring oxygen, the carbonyl oxygen, and the triazole nitrogen atoms, while the N1-(4-fluorobenzyl) analog distributes its HBA capacity across the triazole, morpholine, carbonyl, and fluorophenyl groups.

Hydrogen bonding Pharmacophore Target engagement Structure-activity relationships

Recommended Application Scenarios for 4-[1-(4-Methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine (950256-46-9) Based on Property Differentiation


Late-Stage Lead Optimization Library Design Requiring Elevated Lipophilicity and Conformational Flexibility

With an XLogP3 of 2.3 and a molecular weight of 314.4 g/mol, this compound is ideally positioned for inclusion in late-stage lead optimization libraries targeting intracellular or membrane-associated protein targets where moderate-to-high lipophilicity is required for cell permeability [1]. Its four rotatable bonds provide conformational flexibility that can be exploited to probe induced-fit binding mechanisms, and the 4-methylphenyl group offers a well-precedented handle for further SAR exploration via para-substitution chemistry [1].

Negative Control or Orthogonal Chemotype in Fragment-Elaboration Campaigns

Because the N1-methyl analog (XLogP3 = −0.9, MW = 196 g/mol) occupies a fragment-like property space [2], the target compound can serve as a fully elaborated, high-MW, high-logP comparator in fragment-growth studies, enabling researchers to quantify the physicochemical impact of N1-arylation and C5-alkylation on target binding and selectivity within a shared triazole-morpholine core framework [1][2].

Conformational Entropy and Thermodynamic Profiling Studies

The four rotatable bonds of the target compound, versus one rotatable bond in the N1-methyl analog and three in the N1-(4-fluorobenzyl) analog, make it a valuable tool compound for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies designed to deconvolute enthalpic versus entropic contributions to binding free energy within a congeneric series [1][2][3].

Computational Chemistry and Pharmacophore Model Validation

The distinct spatial distribution of hydrogen bond acceptors—absent a fluorine HBA site—makes this compound a suitable probe for validating pharmacophore models that discriminate between oxygen/nitrogen-mediated and halogen-mediated hydrogen bonding interactions, particularly in virtual screening campaigns targeting enzymes or receptors with well-characterized HBA site geometries [1][3].

Quote Request

Request a Quote for 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.